REACTION_CXSMILES
|
CN1C(S[C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)/[C:10](=[N:19]/[S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:22])=[O:21])/[CH:9]=2)=NN=N1.[NH2:28][C:29]1[CH:30]=[C:31]([CH:35]=[CH:36][CH:37]=1)[C:32]([OH:34])=[O:33].N1C=CC=CC=1>C1COCC1.C(OCC)(=O)C>[O:18]=[C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[N:19][S:20]([C:23]2[S:24][CH:25]=[CH:26][CH:27]=2)(=[O:22])=[O:21])[CH:9]=[C:8]1[NH:28][C:29]1[CH:30]=[C:31]([CH:35]=[CH:36][CH:37]=1)[C:32]([OH:34])=[O:33]
|
Name
|
|
Quantity
|
33.8 mg
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1SC1=C/C(/C2=CC=CC=C2C1=O)=N\S(=O)(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.7 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting orange solution was stirred at r.t. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
The reaction was continued for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with 0.5 N NaHSO4 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
the organic phase was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WASH
|
Details
|
The residue was washed with dichloromethylene/hexane (1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CC(C2=CC=CC=C12)=NS(=O)(=O)C=1SC=CC1)NC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.5 mg | |
YIELD: PERCENTYIELD | 74.2% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |